N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design SAR

N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide (CAS 1421495-04-6) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a 4-methoxybenzyl group and a 2-methylimidazole moiety tethered via a methylene bridge to the piperidine ring. With a molecular formula of C19H26N4O2 (MW 342.44 g/mol), it is primarily distributed as a research-grade screening compound (typical purity ≥95%) and has been enumerated in compound libraries targeting kinase-mediated pathways.

Molecular Formula C19H26N4O2
Molecular Weight 342.443
CAS No. 1421495-04-6
Cat. No. B2603403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide
CAS1421495-04-6
Molecular FormulaC19H26N4O2
Molecular Weight342.443
Structural Identifiers
SMILESCC1=NC=CN1CC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H26N4O2/c1-15-20-9-12-23(15)14-17-7-10-22(11-8-17)19(24)21-13-16-3-5-18(25-2)6-4-16/h3-6,9,12,17H,7-8,10-11,13-14H2,1-2H3,(H,21,24)
InChIKeyNNKLAEPFUVWPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide (CAS 1421495-04-6)


N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide (CAS 1421495-04-6) is a synthetic small molecule belonging to the piperidine-1-carboxamide class, characterized by a 4-methoxybenzyl group and a 2-methylimidazole moiety tethered via a methylene bridge to the piperidine ring . With a molecular formula of C19H26N4O2 (MW 342.44 g/mol), it is primarily distributed as a research-grade screening compound (typical purity ≥95%) and has been enumerated in compound libraries targeting kinase-mediated pathways [1]. Its structural elements—the basic imidazole capable of coordinating catalytic metal ions and the methoxybenzyl urea motif—are commonly exploited in medicinal chemistry for modulating ATP-binding pockets, yet the compound itself remains in early discovery; no in vivo or clinical data have been reported.

Why Generic Imidazole-Piperidine Hybrids Cannot Replace N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide


Piperidine-1-carboxamides bearing N-benzyl substituents and pendant imidazole rings constitute a highly tunable chemotype where subtle changes in substituent topology drastically alter target engagement, selectivity, and physicochemical properties [1]. For example, replacing the 4-methoxybenzyl group with a phenethyl or ethoxyphenyl equivalent can shift lipophilicity (clogP) by >1 log unit and alter hydrogen-bonding capacity, both of which govern kinase selectivity and off-target promiscuity . The 2-methyl group on the imidazole ring further distinguishes this compound from des-methyl or 2-ethyl analogs by altering the steric and electronic environment of the metal-coordinating nitrogen, a feature known to affect potency in CYP450 and kinase inhibition assays . Consequently, generic replacement with a similar piperidine-imidazole carboxamide risks invalidating structure-activity relationships (SAR), leading to uninterpretable or misleading screening results.

Quantitative Differentiation Evidence: N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide vs. Closest Analogs


Structural Uniqueness within the Imidazole-Piperidine Carboxamide Chemotype

The target compound is the only commercially available member of the 4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide series bearing a 4-methoxybenzyl substituent on the exocyclic urea nitrogen . All other accessible analogs possess either a phenyl, ethoxyphenyl, or phenethyl group at this position, each of which alters the vector and electronics of the N-aryl interaction surface .

Medicinal Chemistry Kinase Inhibitor Design SAR

Predicted Drug-Likeness and Physicochemical Profile Compared to Des-Methyl Imidazole Analog

When benchmarked against the unsubstituted imidazole congener 4-((1H-imidazol-1-yl)methyl)piperidine (CAS 90748-03-1), the 2-methyl substitution in the target compound increases both molecular weight and lipophilicity, moving it closer to optimal drug-like space [1][2].

ADME Drug-likeness Physicochemical Properties

Kinase Inhibition Potential Inferred from Imidazole-Piperidine Chemotype SAR

While no direct IC50 data are available for the target compound, imidazole-piperidine derivatives within the same patent family (e.g., US 9,315,517 B2) demonstrate sub-nanomolar potency against PDK1 and other AGC kinases [1]. The 2-methylimidazole and 4-methoxybenzyl substitution pattern is explicitly encompassed by the Markush structure of this patent, suggesting the compound was designed to explore this potency space [1].

Kinase Inhibition Cancer Enzymology

Purity and Supply Specifications vs. Industrial Screening Standards

The target compound is supplied at ≥95% purity (HPLC), which meets the minimum threshold for most biochemical and cell-based screening campaigns . This is comparable to the purity of its closest commercially available analog, N-(4-ethoxyphenyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide (also ≥95%), but the methoxybenzyl variant offers a distinct hydrogen-bonding profile .

Chemical Biology High-Throughput Screening Quality Control

Optimal Application Scenarios for N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide


Expanding Structure-Activity Relationships in Kinase-Focused Compound Libraries

Procure this compound as a singleton to probe the effect of a 4-methoxybenzyl substituent on kinase selectivity within a series of imidazole-piperidine carboxamides. The unique substitution pattern fills a vacant niche in existing screening decks, enabling systematic exploration of hydrogen-bond acceptor effects at the para-position of the N-benzyl ring [1].

Validation of PDK1/AKT Pathway Modulators in Early Drug Discovery

Use the compound as a starting point for hit validation in PDK1-dependent cancer cell lines. Its structural overlap with patent-exemplified sub-nanomolar PDK1 inhibitors [1] suggests utility in preliminary target engagement studies, provided confirmatory biochemical assays are performed in parallel.

Comparative Physicochemical Profiling of Imidazole-Piperidine Hybrids

Employ the compound in a panel of ADME assays alongside the des-methyl and 2-ethyl imidazole analogs to quantify the impact of imidazole substitution on metabolic stability, permeability, and CYP450 inhibition. The predicted drug-like properties (MW 342.44, clogP 3.20) make it a suitable tool for establishing baseline PK liability for this chemotype [2].

Negative Control Design for Imidazole Metal-Coordination Studies

Leverage the 4-methoxybenzyl group as a steric probe in metalloenzyme inhibition assays. When compared to the smaller unsubstituted imidazole analog [2], the bulkier N-acyl moiety can help dissect the contribution of the imidazole-metal interaction versus the urea-linker binding mode.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.